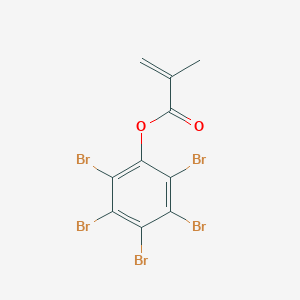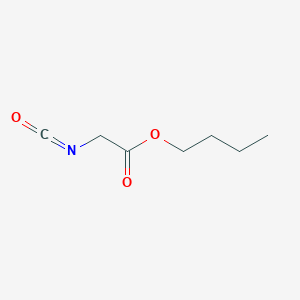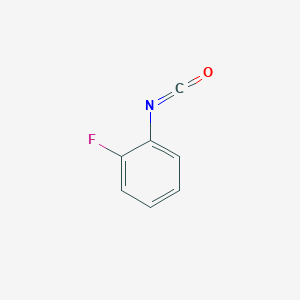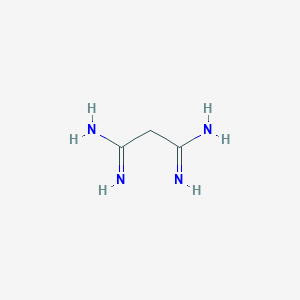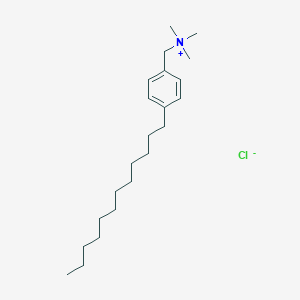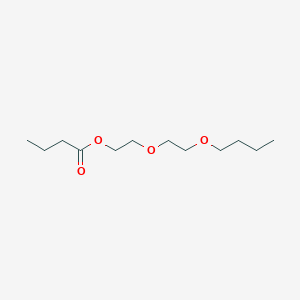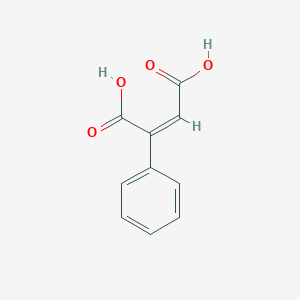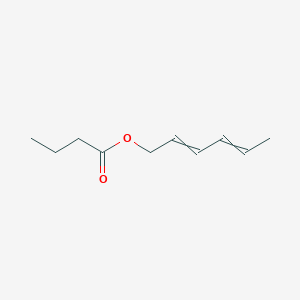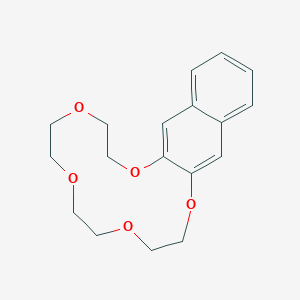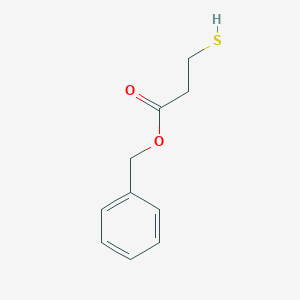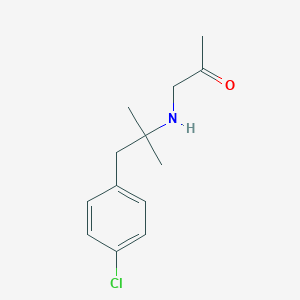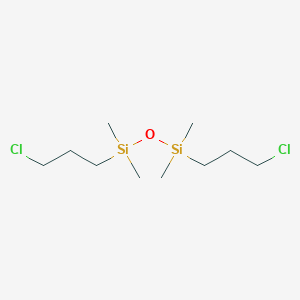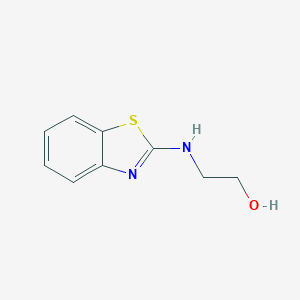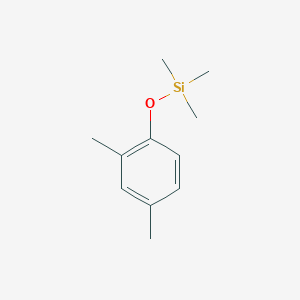
Silane, trimethyl(2,4-xylyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(2,4-xylyloxy)-, also known as TMXO, is a chemical compound that belongs to the silane family. It is widely used in the field of materials science and engineering due to its unique properties, such as high thermal stability, hydrophobicity, and adhesion to various surfaces.
Aplicaciones Científicas De Investigación
Silane, trimethyl(2,4-xylyloxy)- has been extensively studied for its potential applications in various fields of science and technology. It is commonly used as a surface modifier for various materials, such as glass, metals, and polymers, to enhance their properties, such as adhesion, hydrophobicity, and thermal stability. Silane, trimethyl(2,4-xylyloxy)- is also used as a building block for the synthesis of other functional materials, such as self-assembled monolayers, nanoparticles, and thin films.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(2,4-xylyloxy)- is based on its ability to form covalent bonds with the surface of various materials. The silanol groups (-Si-OH) on the surface of the material react with the trimethylsilyl groups (-Si(CH3)3) on Silane, trimethyl(2,4-xylyloxy)-, resulting in the formation of a stable covalent bond (-Si-O-Si-) between the material and Silane, trimethyl(2,4-xylyloxy)-. This covalent bond enhances the adhesion of Silane, trimethyl(2,4-xylyloxy)- to the surface of the material and provides it with hydrophobicity and thermal stability.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Silane, trimethyl(2,4-xylyloxy)-. However, it is considered to be a relatively safe chemical compound with low toxicity. It is not expected to have any significant adverse effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high thermal stability, hydrophobicity, and adhesion to various surfaces. These properties make it an ideal surface modifier for various materials, such as glass, metals, and polymers. However, the limitations of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of Silane, trimethyl(2,4-xylyloxy)-. These include:
1. Developing new synthesis methods for Silane, trimethyl(2,4-xylyloxy)- that are more cost-effective and environmentally friendly.
2. Studying the potential applications of Silane, trimethyl(2,4-xylyloxy)- in the field of biotechnology, such as surface modification of medical devices and drug delivery systems.
3. Investigating the potential toxicity of Silane, trimethyl(2,4-xylyloxy)- and developing safety guidelines for its use in various applications.
4. Exploring the potential of Silane, trimethyl(2,4-xylyloxy)- as a building block for the synthesis of new functional materials with unique properties and applications.
Conclusion:
In conclusion, Silane, trimethyl(2,4-xylyloxy)- is a versatile chemical compound with unique properties that make it an ideal surface modifier for various materials. Its potential applications in various fields of science and technology make it an interesting topic for scientific research. Further research is needed to explore its potential applications and safety guidelines for its use.
Métodos De Síntesis
Silane, trimethyl(2,4-xylyloxy)- can be synthesized by the reaction of 2,4-xylyl chloride with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Silane, trimethyl(2,4-xylyloxy)- as a colorless liquid with a boiling point of 184-186°C and a density of 0.967 g/mL.
Propiedades
Número CAS |
16414-81-6 |
|---|---|
Nombre del producto |
Silane, trimethyl(2,4-xylyloxy)- |
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
(2,4-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |
Clave InChI |
RQIFPNBYDRMGRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



